(3-(Trifluoromethyl)pyridin-2-yl)methanol (3-(Trifluoromethyl)pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 131747-44-9
VCID: VC21184256
InChI: InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2
SMILES: C1=CC(=C(N=C1)CO)C(F)(F)F
Molecular Formula: C7H6F3NO
Molecular Weight: 177.12 g/mol

(3-(Trifluoromethyl)pyridin-2-yl)methanol

CAS No.: 131747-44-9

Cat. No.: VC21184256

Molecular Formula: C7H6F3NO

Molecular Weight: 177.12 g/mol

* For research use only. Not for human or veterinary use.

(3-(Trifluoromethyl)pyridin-2-yl)methanol - 131747-44-9

Specification

CAS No. 131747-44-9
Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
IUPAC Name [3-(trifluoromethyl)pyridin-2-yl]methanol
Standard InChI InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2
Standard InChI Key OFSPMBJXMICOJB-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)CO)C(F)(F)F
Canonical SMILES C1=CC(=C(N=C1)CO)C(F)(F)F

Introduction

Chemical Properties and Structure

Basic Information and Identifiers

(3-(Trifluoromethyl)pyridin-2-yl)methanol is characterized by specific chemical identifiers that facilitate its recognition in databases and literature. The compound possesses a pyridine ring with a trifluoromethyl substituent at position 3 and a hydroxymethyl group at position 2 .

ParameterValue
CAS Number131747-44-9
Molecular FormulaC₇H₆F₃NO
Molecular Weight177.12 g/mol
IUPAC Name[3-(trifluoromethyl)pyridin-2-yl]methanol
InChIInChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2
InChIKeyOFSPMBJXMICOJB-UHFFFAOYSA-N

Physical and Structural Characteristics

The compound features a pyridine ring as its core structure with strategic functional group placement that contributes to its chemical reactivity and applications. The trifluoromethyl group (CF₃) at position 3 introduces unique electronic properties, while the hydroxymethyl group (CH₂OH) at position 2 provides potential for further functionalization .

Physical properties of the compound include:

  • Appearance: Solid at room temperature

  • Storage Conditions: Typically stored at 2-8°C in an inert atmosphere for stability

  • Functional Groups: Hydroxyl, trifluoromethyl, pyridine

The trifluoromethyl group significantly affects the electron distribution in the molecule, creating a more electron-poor pyridine ring compared to non-fluorinated analogues. This electronic characteristic makes the compound particularly valuable in medicinal chemistry applications .

Synthesis and Preparation

Synthetic Routes

Multiple synthetic pathways have been developed for the preparation of (3-(trifluoromethyl)pyridin-2-yl)methanol, with varying degrees of efficiency and yield. One established route involves the transformation of 2-chloro-3-(trifluoromethyl)pyridine through a multi-step process .

A typical synthetic route includes:

  • Starting Material Preparation: Beginning with 2-chloro-3-(trifluoromethyl)pyridine

  • Catalytic Reaction: Treatment with Pd(PPh₃)₄ in dioxane and hexane under reflux conditions

  • Oxidation: Reaction with m-chloroperbenzoic acid in CHCl₃ at room temperature

  • Hydroxymethylation: Introduction of the hydroxymethyl group through treatment with aqueous NaOH in methanol at ambient temperature (76% yield)

Alternative methods may involve direct hydroxymethylation of 3-(trifluoromethyl)pyridine using formaldehyde and a suitable base, though specific yields and conditions vary based on reaction parameters and desired purity.

Industrial Production Considerations

For large-scale production, optimized reaction conditions are employed to ensure high yield and purity. These typically include careful control of:

  • Temperature and reaction time parameters

  • Catalyst selection and loading

  • Solvent systems for optimal solubility and reaction progression

  • Purification techniques to achieve desired product specifications

Industrial production methods often incorporate continuous flow processes or batch reactions depending on scale requirements and economic considerations.

Applications and Research Uses

Pharmaceutical Applications

(3-(Trifluoromethyl)pyridin-2-yl)methanol serves as a valuable building block in pharmaceutical development, particularly in the synthesis of compounds targeting specific receptors or enzymes. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity of resulting drug candidates .

Key pharmaceutical applications include:

  • Intermediate in Drug Synthesis: Used as a precursor in the development of therapeutic agents targeting neurological disorders

  • Kinase Inhibitor Development: Employed in the synthesis of inhibitors targeting various kinases, including receptor tyrosine kinases like FLT3, which are implicated in certain cancers such as acute myeloid leukemia (AML)

  • Structure-Activity Relationship Studies: Utilized in medicinal chemistry to investigate the effects of fluorination on biological activity

The compound's unique structural features make it particularly valuable in developing drugs with improved pharmacokinetic profiles and target specificity .

Agricultural Applications

In agricultural chemistry, (3-(trifluoromethyl)pyridin-2-yl)methanol contributes to the development of effective agrochemicals:

  • Pesticide Development: Used in the formulation of more potent and environmentally friendly pesticides

  • Herbicide Research: Incorporated into novel herbicide structures to enhance efficacy and selectivity

  • Fungicide Design: Employed in creating compounds with improved antifungal properties

The trifluoromethyl group's electron-withdrawing characteristics can significantly affect the biological activity of resulting agricultural compounds, potentially leading to increased potency at lower application rates .

Material Science Applications

The compound finds applications in material science research, particularly in the development of specialized materials:

  • Polymer Chemistry: Used in creating polymers with specific chemical resistance properties

  • Coating Development: Incorporated into coatings requiring enhanced durability and resistance characteristics

  • Electronic Materials: Employed in materials with unique electronic or optical properties

Analytical Chemistry

In analytical chemistry, (3-(trifluoromethyl)pyridin-2-yl)methanol serves valuable functions:

  • Reference Standard: Acts as a standard in analytical methods for identification and quantification of similar compounds

  • Reaction Monitoring: Used to develop analytical methodologies for tracking reaction progress in complex synthetic processes

  • Method Development: Employed in calibration procedures for chromatographic and spectroscopic techniques

Biological Interactions and Effects

Structure-Activity Relationships

The relationship between structural features and biological activity is of particular interest in research:

  • The trifluoromethyl group significantly alters the electronic properties of the pyridine ring

  • The hydroxymethyl functionality provides a convenient handle for further derivatization

  • Position-specific effects (3-position for the CF₃ group, 2-position for the CH₂OH group) create a specific electronic environment that can be optimized for target interactions

Related Compounds and Derivatives

Several structural analogues and derivatives of (3-(trifluoromethyl)pyridin-2-yl)methanol have been synthesized and studied:

CompoundCAS NumberStructural DifferenceNotable Features
(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol1206968-90-2Additional bromine at position 5Enhanced reactivity for certain coupling reactions
(3-Bromo-6-(trifluoromethyl)pyridine-2-methanol1227586-09-5Bromine at position 3, CF₃ at position 6Different electronic distribution
(3-Trifluoromethyl-pyridin-2-yl)methanol hydrochloride1198416-90-8Hydrochloride salt formImproved solubility in polar solvents
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol1427460-22-7Addition of phenoxy linkerModified spatial arrangement of functional groups

These variations allow for fine-tuning of properties for specific applications, particularly in pharmaceutical and agrochemical research where subtle structural changes can dramatically affect biological activity .

Current Research and Future Directions

Ongoing Research

Current research involving (3-(trifluoromethyl)pyridin-2-yl)methanol and related compounds focuses on several promising areas:

  • Novel Drug Development: Investigation of new pharmaceutical applications, particularly in targeting specific kinases implicated in cancer and other diseases

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic routes with reduced waste and energy consumption

  • Structure Optimization: Exploration of structural modifications to enhance specific properties for targeted applications

Future Perspectives

The future research landscape for this compound appears promising in several domains:

  • Expanded Pharmaceutical Applications: Continued exploration of medicinal chemistry applications, particularly in developing drugs for challenging targets

  • Advanced Materials: Investigation of novel materials incorporating the trifluoromethyl pyridine scaffold for specialized applications

  • Synthetic Methodology Improvement: Development of more efficient, scalable, and environmentally friendly synthetic routes

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